molecular formula C17H18FN3O2 B5981371 3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one

3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one

Cat. No.: B5981371
M. Wt: 315.34 g/mol
InChI Key: DGUZXTHMVKVACJ-UHFFFAOYSA-N
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Description

3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one is a complex organic compound that features a pyridazinone core with a fluorophenyl-pyrrolidine substituent

Properties

IUPAC Name

3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-15-4-2-1-3-14(15)12-9-10-21(11-12)17(23)8-6-13-5-7-16(22)20-19-13/h1-5,7,12H,6,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUZXTHMVKVACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2F)C(=O)CCC3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group. The pyridazinone core is then constructed through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinones .

Scientific Research Applications

3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl-pyrrolidine moiety is believed to enhance binding affinity and selectivity. This compound may modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the fluorophenyl-pyrrolidine moiety with the pyridazinone core distinguishes 3-[3-[3-(2-fluorophenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one from other compounds. This structural arrangement may confer specific pharmacological properties and enhance its potential as a therapeutic agent .

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